

Application Notes and Protocols: BJP-07-017-3

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Compound of Interest

Compound Name: BJP-07-017-3

Cat. No.: B15602740

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Introduction

BJP-07-017-3 is a highly potent, selective, and cell-permeable covalent inhibitor of the peptidyl-prolyl cis/trans isomerase Pin1.[1][2] Pin1 is a critical enzyme that regulates the function of numerous proteins involved in cell cycle progression, proliferation, and apoptosis by catalyzing the isomerization of specific phosphorylated serine/threonine-proline motifs.[2][3][4] Overexpressed in many human cancers, Pin1 has emerged as a significant target for therapeutic intervention. **BJP-07-017-3** acts by covalently binding to a highly conserved cysteine residue (Cys113) within the active site of Pin1.[1][2] This irreversible binding induces conformational changes in the Pin1 protein, leading to its destabilization and subsequent degradation through the proteasome pathway.[1] These application notes provide detailed protocols for the preparation, storage, and a common experimental use of **BJP-07-017-3**.

Physicochemical and Biological Properties

A summary of the key quantitative data for **BJP-07-017-3** is presented below.

Property	Value	Reference
CAS Number	2468783-22-2	[1]
Molecular Formula	C35H45ClN8O6	[1]
Molecular Weight	709.23 g/mol	[1]
Mechanism of Action	Covalent inhibitor of Pin1, targeting Cys113	[1][2]
IC50	9 nM	[1]
Ki	15 nM	[2]

Solution Preparation and Storage Protocol

This protocol outlines the recommended procedure for preparing stock solutions of **BJP-07-017-3** and their subsequent storage to ensure stability and efficacy.

Materials:

- **BJP-07-017-3** solid powder
- Dimethyl sulfoxide (DMSO), anhydrous, sterile
- Sterile microcentrifuge tubes or vials
- Pipettes and sterile, disposable tips

Protocol for Preparing a 10 mM Stock Solution:

- Pre-handling: Before opening, briefly centrifuge the vial of **BJP-07-017-3** to ensure that all the powder is at the bottom. This is particularly important for small quantities to prevent loss of material.
- Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of **BJP-07-017-3**.

- Calculation: To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your specific vial size. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of **BJP-07-017-3** (MW = 709.23 g/mol), you would add 141 µL of DMSO.
 - Calculation: $\text{Volume (L)} = \text{Mass (g)} / (\text{Molar Mass (g/mol)} * \text{Molarity (mol/L)})$
- Dissolution: Add the calculated volume of DMSO to the vial containing **BJP-07-017-3**. Cap the vial tightly and vortex thoroughly for at least 30 seconds to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
- Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical working concentrations required for your experiments.

Storage Recommendations:

- Solid Compound: Store the solid, unopened vial of **BJP-07-017-3** at -20°C, protected from light.
- Stock Solution: Store the DMSO stock solution aliquots at -20°C or -80°C for long-term storage, protected from light. When stored correctly, the stock solution should be stable for several months. Before use, thaw an aliquot at room temperature and briefly centrifuge it before opening. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol: In Vitro Pin1 Degradation Assay in Cell Culture

This protocol describes a general method to assess the ability of **BJP-07-017-3** to induce the degradation of Pin1 in a cancer cell line using Western blotting.

Materials:

- Cancer cell line known to express Pin1 (e.g., BxPC3 pancreatic cancer cells)
- Complete cell culture medium

- **BJP-07-017-3** stock solution (10 mM in DMSO)
- Vehicle control (DMSO)
- 6-well cell culture plates
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against Pin1
- Primary antibody for a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system for chemiluminescence detection

Experimental Workflow:

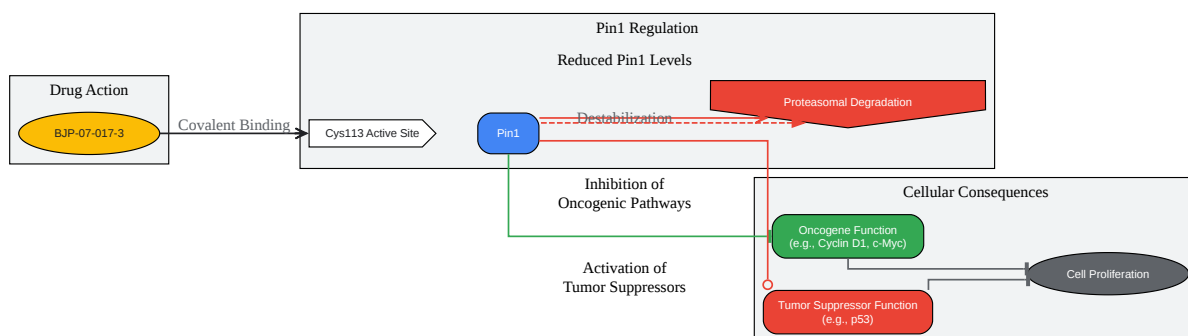
- Cell Seeding: Seed the chosen cancer cell line into 6-well plates at a density that will allow them to reach approximately 70-80% confluency on the day of treatment.
- Cell Treatment:
 - Prepare working solutions of **BJP-07-017-3** by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations. A concentration range of 1 μ M to 25 μ M can be a good starting point.
 - Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of **BJP-07-017-3**.

- Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of **BJP-07-017-3** or the vehicle control.
- Incubate the cells for a specified time course (e.g., 4, 8, 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator. A 24-hour incubation is a common time point for observing Pin1 degradation.
- Cell Lysis:
 - After the incubation period, wash the cells twice with ice-cold PBS.
 - Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each well and scrape the cells.
 - Transfer the cell lysates to pre-chilled microcentrifuge tubes.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.
 - Transfer the supernatant (protein extract) to new tubes.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
- Western Blotting:
 - Normalize the protein concentrations of all samples with lysis buffer.
 - Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
 - Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
 - Run the gel to separate the proteins by size.
 - Transfer the separated proteins to a PVDF membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against Pin1 overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe for a loading control (e.g., β -actin) to ensure equal protein loading.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the Pin1 band intensity to the corresponding loading control band intensity. Compare the levels of Pin1 in the **BJP-07-017-3**-treated samples to the vehicle-treated control to determine the extent of degradation.

Visualizations

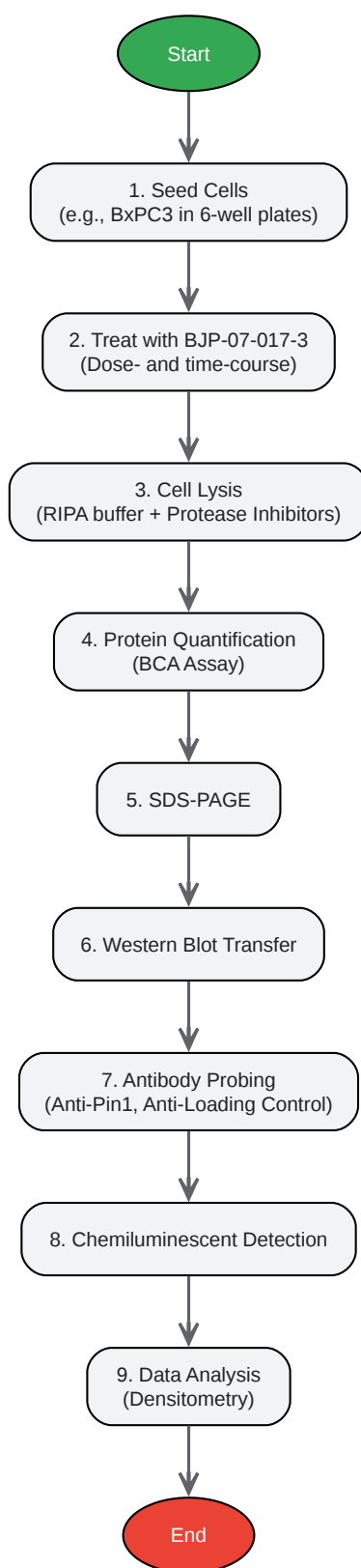
Signaling Pathway of Pin1 Inhibition



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Caption: Mechanism of **BJP-07-017-3** action on the Pin1 signaling pathway.

Experimental Workflow for Pin1 Degradation Assay



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Caption: Workflow for assessing Pin1 protein degradation via Western blot.

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